O-Demethylpaulomycin A

Antibacterial Structure-Activity Relationship Gram-positive

Paulomycin-class antibiotics suffer from intrinsic chemical instability, complicating SAR studies. O-Demethylpaulomycin A (CAS 81988-77-4) solves this as a critical baseline tool compound. • SAR comparator: reduced potency vs. Paulomycin A maps the pharmacophore • Degradation probe: ideal substrate for stability studies & pathway elucidation • QC standard: monitors S. paulus fermentation & biosynthetic engineering • Negative control: validates assay sensitivity in Gram-positive MIC panels

Molecular Formula C34H46N2O17S
Molecular Weight 786.8 g/mol
CAS No. 81988-77-4
Cat. No. B14763488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethylpaulomycin A
CAS81988-77-4
Molecular FormulaC34H46N2O17S
Molecular Weight786.8 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O
InChIInChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9-,35-24?/t14-,15-,16-,20+,21+,22-,25+,26+,27-,29+,33+,34+/m0/s1
InChIKeyVVGJRYRHYMYFCV-SEJVEPNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Demethylpaulomycin A: Identity & Structure


O-Demethylpaulomycin A (CAS 81988-77-4) is a quinone-class glycoside antibiotic and a secondary metabolite derived from the fermentation of *Streptomyces paulus* strain 273 [1]. Its molecular formula is C33H44N2O17S, corresponding to a molecular weight of 772.77 g/mol, which distinguishes it from the structurally related Paulomycin A (C34H46N2O17S, 786.8 g/mol) by the absence of a single methyl group [2]. This compound is primarily noted for its activity against Gram-positive bacteria, including *Staphylococcus aureus* [3].

O-Demethylpaulomycin A: Unique Paulomycin Family Role


Substituting O-Demethylpaulomycin A with its closest congener, Paulomycin A, or other in-class antibiotics is not scientifically valid due to a well-documented, structure-dependent instability problem that plagues the entire class [1]. The O-demethylated variant, while exhibiting lower intrinsic antibacterial potency, is a crucial comparator in studies aimed at understanding the structure-activity relationship (SAR) surrounding the labile paulic acid moiety [2]. Its existence and characterization provide essential baseline data for rational derivatization efforts designed to improve chemical stability without sacrificing antimicrobial efficacy, a primary goal in current paulomycin research [3].

O-Demethylpaulomycin A: Evidence Benchmarking


Antibacterial Activity vs. Paulomycin A

O-Demethylpaulomycin A is consistently reported to have lower antibacterial activity compared to its parent compound, Paulomycin A. While a direct, side-by-side MIC table for this specific compound is not publicly available in the searched primary literature, vendor technical documentation and class-level analyses confirm this quantitative trend . This reduction in potency is directly attributable to the loss of the methyl group, which alters the molecule's interaction with its bacterial target. The most potent member of the family, Paulomycin A, exhibits MIC values against *S. aureus* in the range of 0.06 to 1 µg/mL, setting a high benchmark for the class [1].

Antibacterial Structure-Activity Relationship Gram-positive

Structural Impact on Chemical Stability

The O-Demethylpaulomycin A molecule (C33H44N2O17S, MW 772.77) is structurally defined by the absence of a methyl group present on Paulomycin A (C34H46N2O17S, MW 786.8). This modification, while reducing potency, is part of the same paulic acid-containing scaffold that is recognized as the source of chemical instability for the entire class [1]. This inherent lability, which leads to a loss of antibacterial activity over time, is a major hurdle for development [2]. The existence and study of O-Demethylpaulomycin A, therefore, provide essential data points for understanding how modifications to the core structure influence this critical degradation pathway.

Chemical Stability Structure-Activity Relationship Drug Derivatization

Positioning vs. Stabilized Derivatives (Palsimycins)

O-Demethylpaulomycin A represents an early, naturally occurring metabolite in the paulomycin family, which is now being superseded by semi-synthetic derivatives like palsimycins. Research has shown that by adding N-acetylcysteamine (SNAC) to the fermentation broth, novel derivatives (palsimycins A-D) are produced that retain the potent antibacterial activity of Paulomycin A (MICs 'at the same level') but exhibit significantly enhanced chemical stability [1]. This directly contrasts with O-Demethylpaulomycin A, which suffers from both lower potency and the class-wide instability. This comparison highlights that O-Demethylpaulomycin A is not an end-use candidate but a vital comparator for benchmarking the success of newer stabilization strategies.

Antibiotic Derivatization Chemical Stability Fermentation

O-Demethylpaulomycin A: Application Scenarios


SAR Studies on Paulomycin Scaffolds

O-Demethylpaulomycin A serves as a critical tool compound in SAR investigations. Its reduced antibacterial potency, directly linked to the absence of a single methyl group compared to Paulomycin A, provides a clear functional readout for the importance of this structural feature . Researchers can use it to map the pharmacophore and understand how specific modifications impact target binding and overall bioactivity [1].

Chemical Stability & Degradation Analysis

Given the class-wide instability associated with the paulic acid moiety, O-Demethylpaulomycin A is an ideal substrate for studying degradation kinetics and pathways. By comparing its degradation profile with that of Paulomycin A and more stable derivatives like palsimycins, researchers can elucidate the molecular mechanisms of instability and validate the stabilizing effects of specific chemical modifications [2].

Fermentation & Biosynthesis QC Benchmarking

As a naturally occurring metabolite of *Streptomyces paulus* strain 273, O-Demethylpaulomycin A is a necessary analytical standard for monitoring fermentation broths [3]. Its presence and relative abundance can serve as a quality control metric for the production of other paulomycins and can be used to track the efficiency of biosynthetic gene cluster manipulations in heterologous hosts like *S. albus* [4].

Negative Control in Antibacterial Assays

When testing the potency of novel paulomycin derivatives or other experimental antibiotics, O-Demethylpaulomycin A provides a well-characterized, low-activity baseline. Its use as a negative control, in contrast to the high-activity comparator Paulomycin A (MIC vs *S. aureus* 0.06-1 µg/mL), adds rigor to experimental design and helps validate assay sensitivity [5].

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